N-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE

Vinylogous urea RNase H inhibitor Structural differentiation

Procure NSC727448, the definitive allosteric inhibitor of HIV-1 and HIV-2 ribonuclease H. As a founding member of the vinylogous urea class, its mechanism is distinct from active-site metal chelators, binding the p51 thumb subdomain. This compound is essential for orthogonal assay controls (IC50 2.0 µM) and SAR studies, where substitution with generic thiophenes yields non-equivalent results.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33 g/mol
CAS No. 329222-47-1
Cat. No. B3881548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-CARBAMOYL-4,5-DIMETHYL-2-THIENYL)TETRAHYDRO-2-FURANCARBOXAMIDE
CAS329222-47-1
Molecular FormulaC12H16N2O3S
Molecular Weight268.33 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)N)NC(=O)C2CCCO2)C
InChIInChI=1S/C12H16N2O3S/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h8H,3-5H2,1-2H3,(H2,13,15)(H,14,16)
InChIKeyARFIXEWUXLCOAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide (CAS 329222-47-1): Compound Identity and Known Pharmacological Classification


N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide (CAS 329222-47-1), also designated NSC727448, is a synthetic small molecule belonging to the vinylogous urea structural class. It was identified through high-throughput screening of National Cancer Institute (NCI) libraries as a modestly potent inhibitor of the ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase (RT), with an IC50 of 2.0 μM against HIV-1 RT-associated RNase H and 2.5 μM against HIV-2 RT-associated RNase H in a FRET-based biochemical assay [1]. The compound is structurally characterized by a tetrahydrofuran-2-carboxamide moiety linked via a vinylogous urea bridge to a 3-carbamoyl-4,5-dimethyl-2-thienyl core, yielding a molecular formula of C12H14N2O3S and a molecular weight of 266.32 g/mol [2]. Critically, this compound represents one of only two founding members of the vinylogous urea class of RNase H antagonists, a mechanistically novel category distinct from active-site metal-chelating inhibitors [3].

Why N-(3-Carbamoyl-4,5-dimethyl-2-thienyl)tetrahydro-2-furancarboxamide Cannot Be Simply Replaced by In-Class Analogs: Structural and Pharmacological Rationale


Vinylogous urea-based RNase H inhibitors cannot be generically interchanged due to steep structure-activity relationships (SAR) governing both potency and selectivity. The core pharmacophore—comprising a 3-carbamoyl-substituted thiophene ring connected via a vinylogous urea linkage to a variable carbonyl-containing ring system—is exquisitely sensitive to even minor modifications. In the seminal SAR study, replacement of the tetrahydrofuran ring of NSC727448 with an aromatic furan ring (yielding the 2-furancarboxamide analog) altered potency, while modifications to the 2-NH2 or 3-CONH2 groups of the thiophene ring produced analogs with potencies ranging from equivalent to markedly enhanced [1]. Critically, intramolecular cyclization of the 2-NH2 and 3-CONH2 groups generated compound 16, the most active analog in the series, demonstrating that subtle structural perturbations can drastically alter inhibitory activity [1]. Furthermore, the vinylogous urea class operates through an allosteric mechanism involving the p51 thumb subdomain of HIV-1 RT—a binding site topographically distinct from the RNase H active site targeted by metal-chelating inhibitors such as β-thujaplicinol and α-hydroxytropolones [2]. Consequently, procurement or experimental substitution based solely on nominal class membership (e.g., any thiophene-carboxamide or any RNase H inhibitor) will yield non-equivalent pharmacological outcomes.

Quantitative Differentiation Evidence for NSC727448 (CAS 329222-47-1): Comparator-Anchored Data Guide for Procurement and Assay Design


Structural Distinction Between NSC727447 and NSC727448: Tetrahydrofuran vs. Cycloheptathiophene Core Dictates Pharmacophore Geometry

NSC727448 (CAS 329222-47-1) is structurally differentiated from its co-identified vinylogous urea analog NSC727447 (CAS 40106-12-5) by the replacement of the cycloheptathiophene-3-carboxamide scaffold of NSC727447 with a 3-carbamoyl-4,5-dimethylthiophene core linked to a tetrahydrofuran-2-carboxamide moiety [1]. These two compounds were the only hits identified from the NCI diversity library screen and are structurally unrelated beyond the shared 3-CONH2-substituted thiophene ring, which itself prevented a precise pharmacophore definition until a larger SAR series was examined [1]. This structural divergence means that NSC727448 and NSC727447 cannot be used interchangeably as vinylogous urea probes; they represent distinct chemical starting points for medicinal chemistry optimization [2].

Vinylogous urea RNase H inhibitor Structural differentiation

Head-to-Head Comparison of NSC727447 vs. NSC727448 Inhibitory Potency Against HIV-1 and HIV-2 RNase H

In the original discovery paper, both vinylogous ureas were evaluated in a FRET-based RNase H assay using an 18-nucleotide 3'-fluorescein-labeled RNA annealed to a complementary 5'-dabcyl-conjugated DNA substrate. NSC727448 (the target compound) inhibited HIV-1 RT-associated RNase H with an IC50 of 2.0 μM, while NSC727447 showed an IC50 of 3.2 μM under identical assay conditions [1]. Against HIV-2 RT-associated RNase H, NSC727448 exhibited an IC50 of 2.5 μM versus 5.0 μM for NSC727447 [1]. This represents an approximately 1.6-fold greater potency of NSC727448 against HIV-1 RNase H and a 2.0-fold greater potency against HIV-2 RNase H relative to NSC727447 in the same assay system [2].

HIV-1 RNase H HIV-2 RNase H IC50 comparison

Mechanistic Differentiation: NSC727448 and NSC727447 Act as Allosteric Inhibitors via p51 Thumb Subdomain, Not Active-Site Metal Chelators

Yonetani-Theorell analysis demonstrated that NSC727447 and the active-site hydroxytropolone RNase H inhibitor β-thujaplicinol were mutually exclusive in their interaction with the HIV-1 RT RNase H domain, confirming distinct binding sites [1]. Protein footprinting and alanine-scanning mutagenesis subsequently localized the vinylogous urea binding site to α-helix I of the p51 thumb subdomain (residues Lys275–Thr286), with residue Cys280 making a critical contribution: all substitutions at Cys280 rendered p66/p51 heterodimers approximately 45-fold less sensitive to inhibition [2]. The p51 mutant T286A displayed an approximately 19-fold reduced IC50, further substantiating this allosteric locus [2]. While these mechanistic studies were performed primarily with NSC727447, sensitivity of HIV-2 RT to both NSC727447 and NSC727448 confirmed that neither compound occupies the non-nucleoside binding site of the DNA polymerase domain and that both allosterically affect RNase H activity [3]. This stands in contrast to active-site metal-chelating RNase H inhibitors such as β-thujaplicinol, manicol, and N-hydroxyimides, which function by sequestering the divalent metal cofactor at the p66 RNase H catalytic center [1]. Importantly, mutant enzymes retained equivalent sensitivity to the active-site inhibitor manicol, confirming that the vinylogous urea binding site is mechanistically and topographically independent [2].

Allosteric inhibition p51 thumb subdomain Mechanism of action

Selectivity Profile of the Vinylogous Urea Class: Favorable Discrimination Between Retroviral and Human RNase H Enzymes

Selectivity profiling of NSC727447—the closest structural comparator within the vinylogous urea class—revealed pronounced discrimination against non-retroviral RNase H enzymes. NSC727447 inhibited HIV-1 RNase H with an IC50 of 2.0 μM and HIV-2 RNase H with an IC50 of 2.5 μM, while displaying minimal activity against Escherichia coli RNase H (IC50 = 100 μM) and substantially reduced potency against human RNase H (IC50 = 10.6 μM) [1]. This corresponds to a selectivity index of approximately 50-fold for HIV-1 over E. coli RNase H and approximately 5.3-fold for HIV-1 over human RNase H . The mechanistic basis for this selectivity lies in the allosteric binding site at the p51 thumb subdomain, a structural feature absent from monomeric bacterial and eukaryotic RNase H enzymes [2]. While direct selectivity data for NSC727448 against E. coli and human RNase H have not been reported, the shared allosteric mechanism and common p51 binding site strongly suggest that NSC727448 exhibits a comparable selectivity profile [2].

Selectivity E. coli RNase H Human RNase H

Functional Selectivity: Preferential Inhibition of RNase H over DNA Polymerase and Pyrophosphorolysis Activities of HIV-1 RT

NSC727447 demonstrated preferential inhibition of the RNase H function of HIV-1 RT: at a concentration of 50 μM, it failed to inhibit both DNA polymerase and pyrophosphorolysis activities despite potently inhibiting RNase H (IC50 = 2.0 μM) [1]. This indicates functional selectivity of at least 25-fold for RNase H over the polymerase functions of the same enzyme [1]. While this specific functional selectivity experiment was performed with NSC727447, sensitivity profiling of HIV-2 RT demonstrated that both NSC727447 and NSC727448 do not occupy the non-nucleoside binding site of the DNA polymerase domain, consistent with RNase H-specific functional activity for both compounds [2]. This functional selectivity profile contrasts with certain N-hydroxyimide RNase H inhibitors, which have been reported to also inhibit the DNA polymerase activity of RT at higher concentrations [3].

Functional selectivity DNA polymerase Pyrophosphorolysis

SAR-Guided Optimization Potential: The 4,5-Dimethylthiophene-3-carboxamide Core of NSC727448 Tolerates 2-NH2 Modifications with Retained or Enhanced Potency

The SAR study by Chung et al. (2010) systematically examined modifications to the 2-NH2 and 3-CONH2 functions of the dimethylthiophene ring of NSC727448. Critically, 2-NH2-modified analogs displayed potency equivalent to or enhanced over that of the parent compound NSC727448, with compound 16—formed via intramolecular cyclization of the 2-NH2 and 3-CONH2 groups—emerging as the most active analog in the entire vinylogous urea series [1]. This SAR plasticity at the 2-NH2 position is a notable differentiation from NSC727447, where modifications to the 2-NH2 or 3-CONH2 functions of the cycloheptathiophene ring consistently decreased potency [1]. Furthermore, within the NSC727448 scaffold series, cycloheptane- and cyclohexane-substituted derivatives retained potency, whereas cyclopentane and cyclooctane substitutions eliminated activity, highlighting that the tetrahydrofuran ring sits within a well-defined steric tolerance window that is neither too small nor too large [1].

Structure-activity relationship Analog synthesis Lead optimization

Optimal Application Scenarios for NSC727448 (CAS 329222-47-1): Evidence-Anchored Use Cases in Antiviral and Biochemical Research


Biochemical Screening of HIV-1 and HIV-2 RNase H Inhibitors Using a Mechanistically Defined Allosteric Control Compound

In FRET-based RNase H assays utilizing 18-nucleotide 3'-fluorescein-labeled RNA / 5'-dabcyl-labeled DNA hybrid substrates, NSC727448 serves as a mechanistically validated allosteric control inhibitor with an IC50 of 2.0 μM (HIV-1) and 2.5 μM (HIV-2) [1]. Unlike active-site metal-chelating controls such as β-thujaplicinol, NSC727448 does not compete for the catalytic metal center, making it an essential orthogonal control for distinguishing allosteric from active-site inhibitors in compound library screens. Its preferential inhibition of RNase H over DNA polymerase and pyrophosphorolysis activities at concentrations up to 50 μM further ensures that observed phenotypes are attributable to RNase H inhibition rather than polymerase blockade [2].

Structural Biology and Binding-Site Mapping Studies of the HIV-1 RT p51 Thumb Subdomain

Protein footprinting and mutagenesis studies have established that vinylogous ureas bind to α-helix I of the p51 thumb subdomain (residues Lys275–Thr286), with Cys280 identified as a critical residue conferring approximately 45-fold sensitivity to inhibition [1]. NSC727448, as the founding dimethylthiophene-containing member of this class, is the appropriate probe for X-ray crystallography, cryo-EM, or hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies aimed at resolving the allosteric binding pocket. Its distinct scaffold geometry relative to NSC727447 provides a complementary structural probe for mapping the full extent of the vinylogous urea binding surface on reconstituted p66/p51 heterodimers [2].

Medicinal Chemistry Lead Optimization Campaigns Targeting the Dimethylthiophene-3-carboxamide Scaffold

SAR data demonstrate that the 4,5-dimethylthiophene-3-carboxamide core of NSC727448 is permissive to 2-NH2 modifications that retain or enhance RNase H inhibitory potency, with compound 16 (the intramolecularly cyclized derivative) representing the most potent analog in the entire vinylogous urea series [1]. For medicinal chemistry teams pursuing fragment-based or structure-guided optimization of allosteric HIV RNase H inhibitors, NSC727448 is the preferred starting scaffold. Its synthetic accessibility—involving Gewald reaction-based thiophene synthesis followed by carboxamide coupling—provides a modular route for generating focused analog libraries with systematic variations at the tetrahydrofuran and thiophene positions [1].

Selectivity Counter-Screening Panels for Retroviral vs. Host RNase H Discrimination

The vinylogous urea class, exemplified by NSC727447 and by extension NSC727448, exhibits approximately 50-fold selectivity for HIV-1 RNase H over E. coli RNase H and approximately 5-fold selectivity over human RNase H [1]. NSC727448 is therefore suitable for incorporation into selectivity profiling panels alongside broad-spectrum active-site inhibitors (e.g., N-hydroxyimides or diketo acids) when establishing the therapeutic window of novel RNase H inhibitor candidates. Its allosteric binding site on the p51 subunit, which is absent in monomeric bacterial and eukaryotic RNase H enzymes, provides a structural rationale for this selectivity and positions NSC727448 as a class-representative probe for retroviral target engagement studies [2].

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